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Compound of Interest

Compound Name: PDE4-IN-16

Cat. No.: B3253404 Get Quote

For Researchers, Scientists, and Drug Development Professionals

FCPR16 is a novel and promising small molecule inhibitor of phosphodiesterase 4 (PDE4) that

has demonstrated significant therapeutic potential in preclinical models of neurodegenerative

and psychiatric disorders. This technical guide provides an in-depth exploration of the

therapeutic targets of FCPR16, its mechanism of action, and the key experimental findings that

underpin its development.

Core Therapeutic Target: Phosphodiesterase 4
(PDE4)
The primary molecular target of FCPR16 is phosphodiesterase 4 (PDE4), an enzyme

responsible for the degradation of cyclic adenosine monophosphate (cAMP), a crucial second

messenger in various intracellular signaling pathways.[1] By inhibiting PDE4, FCPR16

effectively increases intracellular cAMP levels, leading to the activation of downstream

signaling cascades that mediate its neuroprotective and anti-inflammatory effects.[1][2]

FCPR16 is noted for having little emetic potential, a significant advantage over many existing

PDE4 inhibitors that are often limited by side effects like nausea and vomiting.[1][3]
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Preclinical research strongly suggests the potential application of FCPR16 in the treatment of

Parkinson's disease and depression.

Neuroprotection in Parkinson's Disease Models
In cellular models of Parkinson's disease using the neurotoxin MPP+ (1-methyl-4-

phenylpyridinium), FCPR16 has been shown to protect dopaminergic neurons from

degeneration. This neuroprotective effect is attributed to its ability to mitigate oxidative stress

and preserve mitochondrial function. Specifically, FCPR16 treatment has been observed to

suppress the accumulation of reactive oxygen species (ROS), prevent the decline of

mitochondrial membrane potential, and reduce the levels of malondialdehyde, a marker of lipid

peroxidation.

Antidepressant-like Effects
In animal models of depression induced by chronic unpredictable mild stress (CUMS), FCPR16

has exhibited significant antidepressant-like effects. These effects are associated with its ability

to modulate neuroinflammation and promote neuronal plasticity.

Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of

FCPR16.
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Cell Viability and Apoptosis in MPP+-treated

SH-SY5Y Cells

Parameter Observation

Cell Viability
FCPR16 (12.5-50 μM) dose-dependently

reduced MPP+-induced loss of cell viability.

Nuclear Condensation
FCPR16 treatment led to a reduction in nuclear

condensation.

Lactate Dehydrogenase (LDH) Release
FCPR16 treatment was accompanied by

reductions in LDH release.

Cleaved Caspase 3
The level of cleaved caspase 3 was decreased

after treatment with FCPR16.

Bax/Bcl-2 Ratio
The ratio of Bax/Bcl-2 was decreased in MPP+-

treated cells following FCPR16 treatment.

Oxidative Stress Markers in MPP+-treated

SH-SY5Y Cells

Parameter Observation

Reactive Oxygen Species (ROS)
FCPR16 (25 μM) significantly suppressed the

accumulation of ROS.

Mitochondrial Membrane Potential (Δψm)
FCPR16 (25 μM) prevented the decline of

mitochondrial membrane potential.

Malondialdehyde (MDA) Level
FCPR16 (25 μM) attenuated the expression of

the malondialdehyde level.
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Autophagy Markers in SH-SY5Y Cells

Parameter Observation

LC3-II

FCPR16 triggered an increased level of

microtubule-associated protein 1 light chain 3 II

(LC3-II).

p62 FCPR16 led to a decreased level of p62.

Neuroinflammation Markers in CUMS-

exposed Mice

Parameter Observation

Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β)
FCPR16 treatment resulted in decreased

expression.

Anti-inflammatory Cytokine (IL-10)
FCPR16 treatment resulted in increased

expression.

Microglial M1 Markers (iNOS, TNF-α) mRNA Downregulated in FCPR16-treated mice.

Microglial M2 Markers (Arginase 1, CD206)

mRNA
Upregulated in FCPR16-treated mice.

Signaling Pathways Modulated by FCPR16
FCPR16 exerts its therapeutic effects by modulating several key signaling pathways.

cAMP-Dependent Signaling Pathways
As a PDE4 inhibitor, the primary mechanism of FCPR16 involves the elevation of intracellular

cAMP. This leads to the activation of two major downstream pathways:

cAMP/PKA/CREB Pathway: Increased cAMP activates Protein Kinase A (PKA), which in turn

phosphorylates and activates the cAMP response element-binding protein (CREB).

Phosphorylated CREB is a transcription factor that promotes the expression of genes

involved in neuronal survival and plasticity.
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Epac/Akt Pathway: cAMP can also directly activate the Exchange protein directly activated

by cAMP (Epac). This leads to the activation of the protein kinase B (Akt) signaling pathway,

which is crucial for cell survival and proliferation.
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FCPR16 modulates cAMP-dependent signaling pathways.
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AMPK-Dependent Autophagy
FCPR16 has been shown to induce autophagy, a cellular process for degrading and recycling

damaged components, through the activation of AMP-activated protein kinase (AMPK). This

process is crucial for cellular homeostasis and survival, particularly under conditions of stress.
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FCPR16 induces neuroprotection via AMPK-dependent autophagy.
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Modulation of Neuroinflammation
FCPR16 demonstrates anti-inflammatory properties by influencing microglial polarization. It

promotes a shift from the pro-inflammatory M1 phenotype to the anti-inflammatory M2

phenotype. This is evidenced by the decreased expression of M1 markers (iNOS, TNF-α) and

increased expression of M2 markers (Arginase 1, CD206).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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